molecular formula C17H20BrN3O4 B11928637 H-Gly-Pro-AMC.HBr

H-Gly-Pro-AMC.HBr

Cat. No.: B11928637
M. Wt: 410.3 g/mol
InChI Key: UDMDUYINSDTYMJ-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of H-Gly-Pro-AMC.HBr typically involves a multi-step chemical process:

Chemical Reactions Analysis

H-Gly-Pro-AMC.HBr undergoes various chemical reactions, including:

Mechanism of Action

H-Gly-Pro-AMC.HBr exerts its effects through its interaction with dipeptidyl peptidase IV (DPP IV). Upon cleavage by DPP IV, the compound releases a fluorescent product, allowing for the detection and measurement of enzyme activity . This mechanism is crucial for studying various biological processes and developing therapeutic agents targeting DPP IV.

Comparison with Similar Compounds

H-Gly-Pro-AMC.HBr can be compared with other similar compounds used as substrates for enzyme activity detection:

This compound is unique due to its high sensitivity and specificity for DPP IV, making it a valuable tool in biochemical and medical research .

Properties

Molecular Formula

C17H20BrN3O4

Molecular Weight

410.3 g/mol

IUPAC Name

(2S)-N-(2-aminoacetyl)-1-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrobromide

InChI

InChI=1S/C17H19N3O4.BrH/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)20-6-2-3-13(20)17(23)19-15(21)9-18;/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,21,23);1H/t13-;/m0./s1

InChI Key

UDMDUYINSDTYMJ-ZOWNYOTGSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N3CCC[C@H]3C(=O)NC(=O)CN.Br

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N3CCCC3C(=O)NC(=O)CN.Br

Origin of Product

United States

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